molecular formula C13H17NO5 B14477955 Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- CAS No. 65133-72-4

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)-

Katalognummer: B14477955
CAS-Nummer: 65133-72-4
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: CTUBBEQDXZZNHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- is an organic compound that features a morpholine ring substituted with a 3,4-dimethoxy-5-hydroxybenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- typically involves the reaction of morpholine with 3,4-dimethoxy-5-hydroxybenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A simpler analog without the benzoyl group.

    4-(3,4-Dimethoxybenzyl)morpholine: Similar structure but lacks the hydroxyl group.

Uniqueness

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- is unique due to the presence of both methoxy and hydroxyl groups on the benzoyl ring, which can influence its reactivity and interactions with biological targets .

Eigenschaften

CAS-Nummer

65133-72-4

Molekularformel

C13H17NO5

Molekulargewicht

267.28 g/mol

IUPAC-Name

(3-hydroxy-4,5-dimethoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H17NO5/c1-17-11-8-9(7-10(15)12(11)18-2)13(16)14-3-5-19-6-4-14/h7-8,15H,3-6H2,1-2H3

InChI-Schlüssel

CTUBBEQDXZZNHB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)O)C(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.